3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide
Description
3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide is a fused heterocyclic compound featuring a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core. This bicyclic system is substituted with a methyl group at position 3 of the triazole ring and a benzyl group at position 6 of the thiadiazole ring. The benzyl group is further functionalized with a butanamide moiety via an N-linkage. Such structural features are associated with enhanced bioavailability and target-binding capabilities, particularly in medicinal chemistry applications like anticancer and anti-inflammatory drug development .
Properties
Molecular Formula |
C16H19N5OS |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-methyl-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]butanamide |
InChI |
InChI=1S/C16H19N5OS/c1-10(2)8-14(22)17-9-12-4-6-13(7-5-12)15-20-21-11(3)18-19-16(21)23-15/h4-7,10H,8-9H2,1-3H3,(H,17,22) |
InChI Key |
DKXOIMPKDCJLPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide typically involves the fusion of a triazole ring with a thiadiazine ring. One common method includes the reaction of 4-amino-5-mercapto-4H-[1,2,4]triazoles with aromatic carboxylic acids in the presence of suitable dehydrating agents . Another route involves oxidative cyclization of hydrazones . Microwave-assisted synthesis has also been reported, which involves bromination of 2-methyl-3-[4-(arylideneamino)-5-mercapto-4H-[1,2,4]triazol-3-yl]-1H-indoles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups into the molecule.
Scientific Research Applications
3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide has several scientific research applications:
Chemistry: Used as a synthetic intermediate for the development of new compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide involves its interaction with specific molecular targets and pathways. The compound’s triazolothiadiazine core allows it to form hydrogen bonds with various receptors, leading to its bioactive profile. It can inhibit enzymes like carbonic anhydrase, cholinesterase, and alkaline phosphatase, among others .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., nitro in ): Enhance binding to polar enzyme active sites (e.g., TNF-α) .
- Bulky Hydrophobic Groups (e.g., adamantyl in ): Improve pharmacokinetic properties but may reduce solubility .
- Amide Linkers (e.g., butanamide in the target compound): Balance solubility and target affinity, making them versatile for drug design .
Biological Activity
The compound 3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide is a derivative of the triazolo-thiadiazole class of compounds, which has garnered attention for its diverse biological activities. This article delves into the biological activities associated with this compound, synthesizing findings from various studies and reviews.
Structural Overview
The compound is characterized by a complex structure that includes a triazolo-thiadiazole moiety. Its molecular formula is , and it features significant pharmacophoric elements that contribute to its biological activity.
Biological Activities
Research indicates that derivatives of triazolo-thiadiazoles exhibit a wide range of biological activities:
- Antimicrobial Activity : Several studies have demonstrated that triazolo-thiadiazole derivatives possess antimicrobial properties against various pathogens. For example, compounds in this class have shown effectiveness against fungi and bacteria due to their ability to disrupt cellular processes .
- Anticancer Properties : The triazolo-thiadiazole framework has been linked to anticancer activity. In vitro studies have reported that these compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in treating inflammatory diseases .
- Enzyme Inhibition : Certain compounds have been identified as effective inhibitors of enzymes such as carbonic anhydrase and cholinesterase, which are relevant in treating conditions like glaucoma and Alzheimer's disease .
Case Studies
- Antimicrobial Activity : A study highlighted the synthesis of various triazolo-thiadiazole derivatives that were tested against fungal strains. The results indicated a significant inhibition of fungal growth, with some compounds achieving over 70% inhibition at lower concentrations .
- Anticancer Activity : In another research effort, a specific derivative was evaluated for its cytotoxic effects on breast cancer cells. The study found that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:
- The presence of electron-withdrawing groups on the aromatic ring enhances antimicrobial activity.
- Modifications to the thiadiazole ring can significantly affect anticancer potency.
- The spatial arrangement of substituents influences enzyme inhibition efficacy .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
